6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline is a nitrogen-containing heterocyclic compound that belongs to the quinoline family Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline typically involves the reaction of quinoline derivatives with benzylhydrazine. One common method includes the condensation of 2-benzylhydrazinylidene with 6-formylquinoline under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium acetate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs large-scale batch reactors. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. Techniques such as crystallization and recrystallization are commonly used to purify the compound .
Chemical Reactions Analysis
Types of Reactions
6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding hydrazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted quinoline derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, and other electrophiles.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antimalarial, anti-inflammatory, and antiviral activities.
Industry: Utilized in the development of dyes, catalysts, and materials for electronic applications
Mechanism of Action
The mechanism of action of 6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a wide range of applications in medicinal and industrial chemistry.
2-Phenylquinoline: Known for its anticancer and antimicrobial activities.
6-Methylquinoline: Used in the synthesis of dyes and as a precursor for other heterocyclic compounds
Uniqueness
6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline is unique due to its specific structure, which allows it to interact with biological targets in a distinct manner. Its benzylhydrazinylidene moiety enhances its ability to form stable complexes with metal ions, making it a valuable compound for various applications in chemistry and biology .
Properties
Molecular Formula |
C17H15N3 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-phenyl-N-[(E)-quinolin-6-ylmethylideneamino]methanamine |
InChI |
InChI=1S/C17H15N3/c1-2-5-14(6-3-1)12-19-20-13-15-8-9-17-16(11-15)7-4-10-18-17/h1-11,13,19H,12H2/b20-13+ |
InChI Key |
KXVUUUGQERAIMJ-DEDYPNTBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN/N=C/C2=CC3=C(C=C2)N=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CNN=CC2=CC3=C(C=C2)N=CC=C3 |
solubility |
9.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.